molecular formula C9H8N2O2 B2361498 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1824298-60-3

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B2361498
CAS No.: 1824298-60-3
M. Wt: 176.175
InChI Key: JXPNGXHBRUUOJW-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It is a heterocyclic compound that contains both pyrazole and pyridine rings, making it a valuable scaffold in medicinal chemistry and other scientific research fields.

Mechanism of Action

Target of Action

The primary targets of 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that pyrazolo-pyridine derivatives can interact with various biological targets through hydrogen bonding and π-π stacking .

Biochemical Pathways

Pyrazolo-pyridine derivatives have been shown to participate in nucleophilic attack mechanisms, leading to the formation of new compounds .

Pharmacokinetics

As a solid compound , its bioavailability would be influenced by factors such as solubility, stability, and permeability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, air velocity can affect the distribution of the compound . Additionally, the compound should be stored at ambient temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.

    Indazole: Contains a benzene ring fused to a pyrazole ring.

Uniqueness

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPNGXHBRUUOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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